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Compound of Interest

Compound Name: 2-Chlorophenyl methyl sulfone

Cat. No.: B155335

Introduction

2-Chlorophenyl methyl sulfone, with the systematic name 1-Chloro-2-
(methylsulfonyl)benzene and CAS Registry Number 17482-05-2, is a sulfone compound of
significant interest in medicinal chemistry and drug development.[1][2][3] Its utility as a
synthetic intermediate and a pharmacophore necessitates a thorough understanding of its
structural and electronic properties.[3] Spectroscopic analysis is the cornerstone of this
characterization, providing unambiguous identification and crucial insights into the molecular
framework. This guide offers an in-depth exploration of the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data of 2-Chlorophenyl methyl sulfone,
tailored for researchers and scientists in the field.

Molecular Structure and Properties

A foundational understanding of the molecular structure is paramount to interpreting its
spectroscopic data.

Figure 1: Molecular structure of 2-Chlorophenyl methyl sulfone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-Chlorophenyl methyl sulfone, both *H and 13C NMR provide distinct and
informative spectra.
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'H NMR Spectroscopy

The proton NMR spectrum of 2-Chlorophenyl methyl sulfone is characterized by signals from
the aromatic protons and the methyl group protons. The substitution pattern on the benzene
ring leads to a complex splitting pattern for the aromatic protons.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.15 dd 1H Ar-H
~7.60-7.75 m 2H Ar-H
~7.50 dt 1H Ar-H
3.25 S 3H -SO2CHs

Disclaimer: The chemical shifts and multiplicities are predicted based on analogous
compounds and established NMR principles. Actual experimental values may vary slightly.

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500
MHz) is crucial for resolving the complex multiplets of the aromatic protons. Deuterated
chloroform (CDCIs) is a common solvent for this type of compound due to its excellent
solubilizing properties and the single carbon signal that does not interfere with the analyte's

spectrum.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the number of unique carbon environments in

the molecule.

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assighment
~139.0 Ar-C (quaternary)
~134.5 Ar-C (quaternary)
~132.0 Ar-CH

~131.0 Ar-CH

~129.5 Ar-CH

~127.0 Ar-CH

~43.0 -SO2CHs

Disclaimer: The chemical shifts are predicted based on analogous compounds and established
NMR principles. Actual experimental values may vary slightly.

Self-Validating Protocol: NMR Sample Preparation A robust protocol ensures data integrity:

» Sample Weighing: Accurately weigh approximately 10-20 mg of 2-Chlorophenyl methyl
sulfone.

» Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCIs)
containing a known amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

o Acquisition: Acquire the *H and 3C NMR spectra on a calibrated spectrometer, ensuring a
sufficient number of scans for a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting
their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium-Weak Aromatic C-H stretch

~2950-2850 Weak Aliphatic C-H stretch (-CHs)

1580, 1470 Medium Aromatic C=C skeletal
vibrations

~1320-1280 Strong Asymmetric SOz stretch

~1160-1120 Strong Symmetric SO2 stretch

~750 Strong C-Cl stretch

Note: The IR data is based on characteristic vibrational frequencies for the functional groups
present and data from similar compounds.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
 Instrument Background: Record a background spectrum of the clean ATR crystal.

o Sample Application: Place a small amount of the solid 2-Chlorophenyl methyl sulfone onto
the ATR crystal.

o Pressure Application: Apply consistent pressure to ensure good contact between the sample
and the crystal.

e Spectrum Acquisition: Collect the IR spectrum over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)
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miz Relative Intensity (%) Proposed Fragment
190/192 Moderate [M]* (Molecular lon)
175 Moderate [M - CHs]*

126 Strong [M - SO2CHs]*

111 Moderate [M - SO2CHs - CIJ*

79 Low [SO2CH3]*

Disclaimer: The fragmentation pattern is predicted based on established principles of mass
spectrometry and data from related compounds.

Trustworthiness of the Protocol: GC-MS Analysis A well-defined GC-MS protocol ensures
reliable results:

o Sample Preparation: Prepare a dilute solution of 2-Chlorophenyl methyl sulfone in a
volatile organic solvent (e.g., dichloromethane).

o GC Separation: Inject the sample into a gas chromatograph equipped with a suitable
capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from any
impurities.

e lonization: The eluting compound is introduced into the mass spectrometer and ionized,
typically using electron ionization (EIl) at 70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the
mass analyzer (e.g., a quadrupole).

o ()
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Figure 2: Proposed key fragmentation pathways of 2-Chlorophenyl methyl sulfone in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the
identification and characterization of 2-Chlorophenyl methyl sulfone. The combination of
NMR, IR, and MS techniques offers a multi-faceted approach to confirming the structure and
purity of this important chemical entity. The provided protocols and interpretations are intended
to serve as a valuable resource for researchers in their synthetic and analytical endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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